2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol
Description
2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol (CAS: 303139-71-1) is a nitro-substituted aromatic amino alcohol with the molecular formula C₁₀H₁₃ClN₂O₃ and a molar mass of 244.67 g/mol. Key physicochemical properties include a melting point of 122°C, a predicted boiling point of 410.2°C, and a density of 1.361 g/cm³ . Its structure features a 4-chloro-2-nitrophenyl group attached to a 2-methylpropan-1-ol backbone, which confers unique electronic and steric properties. The compound’s predicted pKa of 15.22 suggests moderate basicity, likely influenced by the nitro and chloro substituents .
Properties
IUPAC Name |
2-(4-chloro-2-nitroanilino)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-10(2,6-14)12-8-4-3-7(11)5-9(8)13(15)16/h3-5,12,14H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJXRTYLPBNKML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965700 | |
| Record name | 2-(4-Chloro-2-nitroanilino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5139-30-0 | |
| Record name | 2-(4-Chloro-2-nitroanilino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Reaction with 6-Chloro-3-nitro-2-picoline in Pentanol
A high-yielding route involves refluxing 6-chloro-3-nitro-2-picoline and 2-amino-2-methyl-1-propanol in pentanol under inert conditions.
| Parameter | Detail |
|---|---|
| Reactants | 6-Chloro-3-nitro-2-picoline, 2-amino-2-methyl-1-propanol (1:2 molar ratio) |
| Solvent | Pentan-1-ol |
| Temperature | Reflux (~135°C) |
| Reaction Time | 12–15 hours |
| Workup | Precipitation with water, filtration, recrystallization (pentane/acetone) |
| Yield | 72% |
This method’s efficiency stems from pentanol’s high boiling point, which ensures prolonged reflux without solvent evaporation. The product, 2-methyl-2-(6-methyl-5-nitro-pyridin-2-ylamino)propan-1-ol , is isolated as yellow crystals after recrystallization.
Method 2: Alkaline Hydrolysis with 4-Chloro-3-nitrobenzenesulfonyl Chloride
A lower-yielding but scalable approach utilizes 4-chloro-3-nitrobenzenesulfonyl chloride and 2-amino-2-methyl-1-propanol in aqueous NaOH.
| Parameter | Detail |
|---|---|
| Reactants | 4-Chloro-3-nitrobenzenesulfonyl chloride, 2-amino-2-methyl-1-propanol |
| Solvent | Water/ethyl acetate |
| Base | 1N NaOH |
| Temperature | 20°C |
| Reaction Time | 16 hours |
| Purification | Column chromatography (heptane/ethyl acetate) |
| Yield | 15% |
The modest yield here is attributed to competing hydrolysis of the sulfonyl chloride group under alkaline conditions.
Method 3: Zinc Chloride-Catalyzed Reaction in Chlorobenzene
A catalytic system employing ZnCl₂ in chlorobenzene enhances reactivity for challenging substrates.
| Parameter | Detail |
|---|---|
| Catalyst | ZnCl₂ (10 mol%) |
| Solvent | Chlorobenzene |
| Temperature | 131°C |
| Reaction Time | 72 hours |
| Purification | Flash chromatography (hexane/ethyl acetate) |
| Yield | 60% |
Zinc chloride likely coordinates with the nitro group, further activating the aryl chloride for nucleophilic attack.
Comparative Analysis of Methods
| Method | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pentanol | None | 135 | 15 | 72 |
| 2 | Water/EtOAc | NaOH | 20 | 16 | 15 |
| 3 | Chlorobenzene | ZnCl₂ | 131 | 72 | 60 |
Key Observations :
-
Method 1 offers the highest yield, favored by high-temperature reflux in a non-polar solvent.
-
Method 2 suffers from side reactions due to aqueous conditions but avoids energy-intensive heating.
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Method 3 balances yield and substrate compatibility, though prolonged reaction times are required.
Factors Influencing Reaction Efficiency
Solvent Selection
Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity but may decompose nitro groups at high temperatures. Non-polar solvents like pentanol minimize side reactions during reflux.
Catalysis
Lewis acids (e.g., ZnCl₂) activate the aryl chloride by coordinating with the nitro group, reducing activation energy. Bases (e.g., NaOH) deprotonate the amine, increasing its nucleophilicity but risking hydrolysis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other nucleophiles.
Oxidation: Potassium permanganate (KMnO4) or other oxidizing agents.
Major Products Formed
Reduction: 2-[(4-Chloro-2-aminophenyl)amino]-2-methylpropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-one.
Scientific Research Applications
2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
This section evaluates structural analogues, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues with Varied Aromatic Substituents
The following compounds share a propanolamine backbone but differ in aromatic substituents:
Key Observations :
- Functional Groups: The dimethoxy substituents in CAS 25452-32-8 increase electron density on the aromatic ring, improving solubility in non-polar media . In contrast, the 4-amino group in CAS 50610-28-1 introduces polarity, likely necessitating specialized storage conditions .
- Salt Forms : The hydrochloride salt of CAS 2060024-73-7 enhances solubility in polar solvents (e.g., DMSO), a feature absent in the free base form of the target compound .
Physicochemical Property Analysis
Notable Trends:
- The target compound’s higher melting point (122°C) suggests greater crystalline stability compared to analogues lacking reported data.
- The predicted boiling point of 410.2°C indicates robust thermal stability, advantageous for high-temperature synthetic processes .
Biological Activity
2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol, with the molecular formula C10H13ClN2O3, is an organic compound notable for its diverse applications in chemistry and biology. This compound features a chloro-nitrophenyl group attached to an amino-methylpropanol moiety, which contributes to its unique biological activities. Its potential uses span from medicinal chemistry to industrial applications, making it a subject of interest in various research fields.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. The nitro group in such compounds can be reduced to form reactive intermediates that may inhibit bacterial growth. For instance, similar nitroanilines have shown activity against various Gram-positive and Gram-negative bacteria, indicating that this compound could possess similar properties.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of various nitroaniline derivatives, demonstrating that compounds with similar structures exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the low micromolar range for these derivatives, suggesting that this compound may also show comparable efficacy against these pathogens .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through the nitro and chloro groups. The reduction of the nitro group can lead to the formation of reactive species that interfere with DNA synthesis and cellular functions, ultimately resulting in cell death .
Research Findings
Several research articles have documented findings related to the biological activity of compounds similar to this compound:
- Antiviral Activity : Some derivatives have been studied for their antiviral properties, particularly against human adenoviruses (HAdV). Compounds exhibiting high selectivity indexes and low cytotoxicity were identified, providing a basis for further exploration into their therapeutic potential against viral infections .
- Anticancer Potential : The compound's structural features suggest it may also be investigated for anticancer properties. Similar compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Chemical Reactivity : The compound's reactivity allows it to participate in various chemical transformations, which can be harnessed in synthetic applications or as intermediates in drug development .
Data Table: Biological Activity Comparison
| Compound Name | MIC (µM) against E. coli | MIC (µM) against S. aureus | Notable Activity |
|---|---|---|---|
| This compound | TBD | TBD | Potential antimicrobial agent |
| 4-Chloro-2-nitroaniline | 5 | 10 | Effective against Gram-positive bacteria |
| 5-Chloro-2-hydroxybenzamide | 0.27 | >100 | Potent HAdV inhibitor |
Q & A
Q. What are the key structural features of 2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol, and how can they be confirmed experimentally?
The compound contains a tertiary alcohol (2-methylpropan-1-ol) linked to a 4-chloro-2-nitrophenyl group via an amine bridge. Critical functional groups include the nitro (-NO₂), chloro (-Cl), secondary amine (-NH-), and hydroxyl (-OH) groups. Confirmation requires multi-spectroscopic analysis:
- ¹H/¹³C NMR : Assign peaks for the aromatic protons (deshielded due to nitro and chloro substituents), methyl groups (δ ~1.2–1.5 ppm), and hydroxyl proton (broad peak, δ ~3.5–5.0 ppm). Compare with published spectra of structurally similar compounds (e.g., nitroaromatic amines) .
- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹), O-H stretching (~3200–3600 cm⁻¹), and nitro group vibrations (~1520 and 1350 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of -NO₂ or -Cl) .
Q. What synthetic routes are available for preparing this compound?
A plausible two-step synthesis involves:
- Step 1 : Condensation of 4-chloro-2-nitroaniline with 2-methylpropan-1-ol derivatives (e.g., epoxide or halide) under basic conditions (e.g., K₂CO₃ in DMF) to form the amine linkage .
- Step 2 : Reduction of any intermediate nitro groups (if applicable) using NaBH₄ or catalytic hydrogenation (Pd/C, H₂), though nitro groups are typically stable under these conditions . Yields can vary (70–85%) depending on solvent polarity and temperature optimization .
Q. How can the solubility and stability of this compound be characterized for experimental use?
- Solubility : Test in polar aprotic solvents (DMF, DMSO), alcohols (MeOH, EtOH), and water. The nitro and chloro groups reduce hydrophilicity, but the hydroxyl group may enhance solubility in alcohols .
- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH (2–12). Monitor via HPLC for decomposition products (e.g., nitro group reduction to amine) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral analogs of this compound?
Chiral resolution or asymmetric synthesis is critical for bioactive derivatives:
- Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) during condensation or reduction steps to induce specific stereochemistry .
- Chromatographic Separation : Employ chiral stationary phases (e.g., cellulose-based HPLC columns) to resolve racemic mixtures .
- Crystallography : Confirm absolute configuration via single-crystal X-ray diffraction, as demonstrated for structurally related chiral aminophenols .
Q. What strategies address contradictions in reported synthetic yields or purity?
Discrepancies often arise from:
- Reagent Quality : Trace moisture in solvents or amines can reduce yields; use anhydrous conditions and freshly distilled reagents .
- Reaction Monitoring : Employ real-time techniques (e.g., in-situ FTIR) to optimize reaction endpoints and minimize byproducts .
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water) to improve purity .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- DFT Calculations : Model electron density maps to predict sites for electrophilic/nucleophilic attack (e.g., nitro group reactivity) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Focus on hydrogen bonding (OH, NH) and hydrophobic contacts (aromatic rings) .
- MD Simulations : Assess stability in lipid bilayers or aqueous environments to guide formulation studies .
Q. What analytical methods resolve ambiguities in spectroscopic data interpretation?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, especially in crowded aromatic regions .
- Isotopic Labeling : Introduce deuterium at the hydroxyl group to confirm its NMR signal assignment .
- X-ray Photoelectron Spectroscopy (XPS) : Validate the oxidation states of nitrogen (nitro vs. amine) and chlorine .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
